

physical and chemical properties of 1-Iodoundecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodoundecane**

Cat. No.: **B118513**

[Get Quote](#)

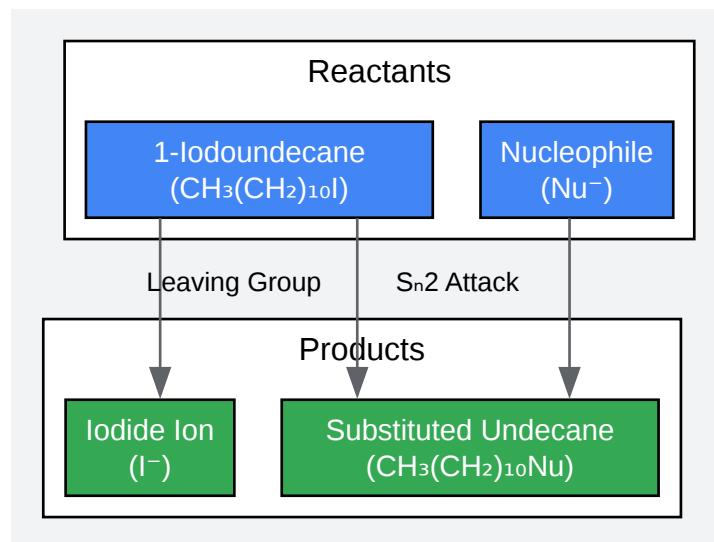
An In-depth Technical Guide to **1-Iodoundecane**

Introduction

1-Iodoundecane (CAS No. 4282-44-4) is a linear alkyl iodide with the chemical formula $\text{CH}_3(\text{CH}_2)_{10}\text{I}$.^{[1][2]} As a member of the halogenated alkane family, it serves as a valuable intermediate in organic synthesis and a research chemical.^[3] Its utility stems from the reactivity of the carbon-iodine bond, which is susceptible to nucleophilic substitution and the formation of organometallic reagents. This document provides a comprehensive overview of the physical and chemical properties of **1-Iodoundecane**, detailed experimental protocols, and safety information relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

1-Iodoundecane is a liquid at room temperature.^{[1][2]} It is generally insoluble in water but soluble in common organic solvents, a characteristic typical of long-chain alkyl halides.


General and Physical Properties

The key physical and identifying properties of **1-Iodoundecane** are summarized in the table below. It should be noted that there is a discrepancy in the reported melting point values across different suppliers.

Property	Value	Reference(s)
CAS Number	4282-44-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₂₃ I	[3] [4] [5]
Molecular Weight	282.20 g/mol	[1] [2] [3] [4]
Appearance	Liquid	[1] [2]
Boiling Point	125-130 °C @ 5 mmHg	[1] [2] [6] [7]
Melting Point	-15.99 °C / 2 °C	[6] [7]
Density	1.22 g/mL at 25 °C	[1] [2] [6] [8]
Refractive Index (n ₂₀ /D)	1.4849	[1] [2] [7]
Flash Point	113 °C (235.4 °F) - closed cup	[1]
LogP	6.40	[5]

Chemical Reactivity

The primary site of reactivity in **1-Iodoundecane** is the C-I bond. The iodine atom is a good leaving group, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. This allows **1-Iodoundecane** to readily participate in nucleophilic substitution reactions (S_n2), where the iodide is replaced by a variety of functional groups. It can also be used to form Grignard reagents by reacting with magnesium metal, creating a powerful carbon-based nucleophile for forming new carbon-carbon bonds.

[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution (S_N2) reaction of **1-Iodoundecane**.

Spectroscopic Data

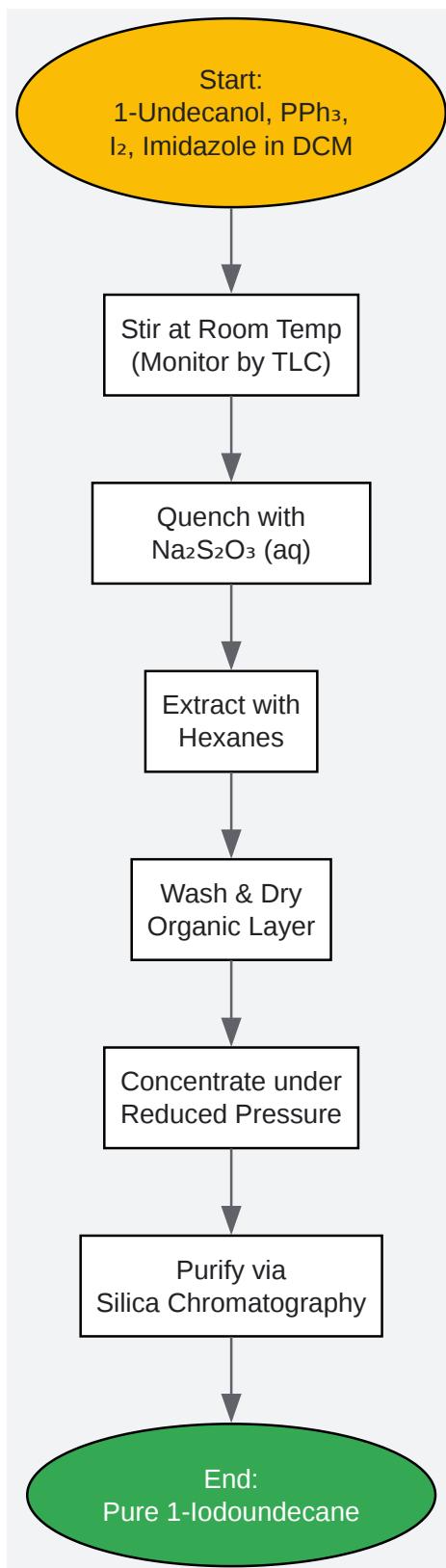
Spectroscopic data is critical for the identification and characterization of **1-Iodoundecane**.

Spectroscopy Type	Data Summary	Reference(s)
Mass Spectrometry (MS)	Electron ionization mass spectra are available for review in the NIST WebBook. [9]	
Infrared (IR) Spectroscopy	FTIR and ATR-IR spectra are available from various sources, showing characteristic C-H stretching and bending vibrations for the alkyl chain. [4]	
Gas Chromatography (GC)	Retention index data is available for both polar and non-polar columns, which is useful for analytical method development. [4] [10]	[4] [10]

Experimental Protocols

Synthesis of 1-Iodoundecane via Appel Reaction

A common method for synthesizing **1-Iodoundecane** is from its corresponding alcohol, 1-undecanol, using iodine and triphenylphosphine in a procedure analogous to the Appel reaction.


Materials:

- 1-Undecanol
- Triphenylphosphine ($P(C_6H_5)_3$)
- Iodine (I_2)
- Imidazole
- Dichloromethane (DCM), anhydrous
- Hexanes
- Saturated aqueous sodium thiosulfate ($Na_2S_2O_3$)
- Silica gel

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 1-undecanol (1.0 eq).
- Dilute the alcohol with anhydrous dichloromethane.
- Add imidazole (1.3 eq), triphenylphosphine (1.3 eq), and iodine (1.3 eq) to the stirred solution. The reaction is exothermic.
- Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

- Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize excess iodine.
- Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like hexanes.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude oil via silica gel chromatography, eluting with hexanes, to obtain pure **1-Iodoundecane**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **1-Iodoundecane**.

Analytical Method: HPLC Analysis

1-Iodoundecane can be analyzed using reverse-phase High-Performance Liquid Chromatography (HPLC).[\[5\]](#)

Column: Newcrom R1 or equivalent C18 column.[\[5\]](#) Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[\[5\]](#) Detection: UV detector (at a low wavelength, e.g., 210 nm) or Mass Spectrometry (MS). Application: This method is suitable for purity assessment and can be scaled for preparative separation to isolate impurities.[\[5\]](#)

Safety and Handling

1-Iodoundecane is classified as an irritant.[\[4\]](#) Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Reference(s)
GHS07	H315	Causes skin irritation	[1] [4]
GHS07	H319	Causes serious eye irritation	[1] [4]
GHS07	H335	May cause respiratory irritation	[1] [4]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[\[1\]](#)

Storage: Keep in a dark place, sealed in a dry, room temperature environment.[\[11\]](#) Some suppliers provide it stabilized with copper.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-碘十一烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Iodoundecane 98 4282-44-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Undecane, 1-iodo- | C11H23I | CID 20276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Undecane, 1-iodo- | SIELC Technologies [sielc.com]
- 6. CAS 4282-44-4 | 1100-H-X7 | MDL MFCD00001087 | 1-Iodoundecane | SynQuest Laboratories [synquestlabs.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1-iodoundecane [stenutz.eu]
- 9. 1-Iodoundecane [webbook.nist.gov]
- 10. 1-Iodoundecane [webbook.nist.gov]
- 11. 4282-44-4|1-Iodoundecane|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-Iodoundecane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118513#physical-and-chemical-properties-of-1-iodoundecane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com